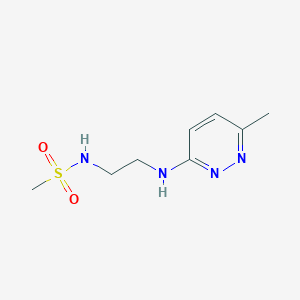

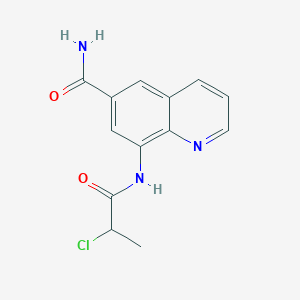

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

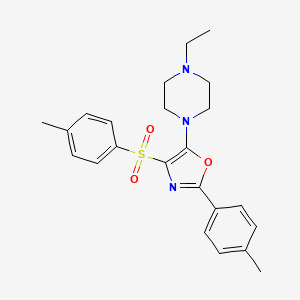

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide, also known as MRS2768, is a selective agonist of the P2Y2 receptor. This receptor is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes, including inflammation, immune response, and cell proliferation. MRS2768 has been extensively studied for its potential therapeutic applications in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Synthesis and Characterization:

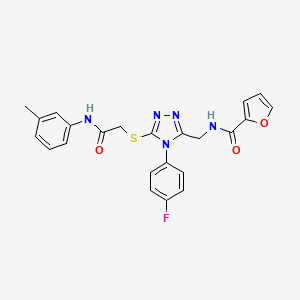

- Rozentsveig et al. (2013) developed a one-pot synthesis method for N-[2,2-dichloro-2-phenyl-1-(heterylamino)ethyl]sulfonamides, highlighting a novel approach to synthesizing heterocyclic compounds, which could be relevant for derivatives of the target molecule (Rozentsveig et al., 2013).

Catalytic Applications:

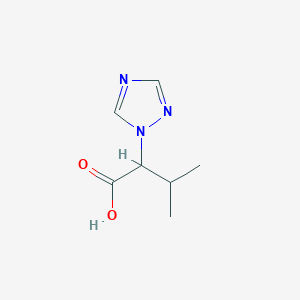

- Wipf and Wang (2002) described 1,3-Azole derivatives of 2-aminocyclohexanecarboxylic acid, a new class of ligands for metal-mediated catalytic asymmetric synthesis, which can be relevant in the context of similar compounds like the target molecule (Wipf & Wang, 2002).

Biological and Biochemical Studies:

- Ehling et al. (1968) studied the induction of dominant lethal mutations in mice using methyl methanesulfonate (MMS), showcasing its genotoxic potential, which might be a point of consideration for related compounds (Ehling et al., 1968).

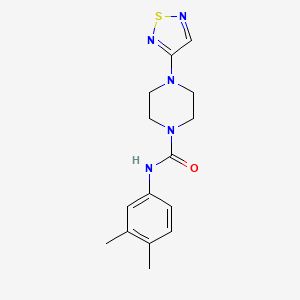

- Özdemir et al. (2009) synthesized new sulfonamide derivatives and their metal complexes and evaluated their antibacterial activities. This research suggests potential antimicrobial applications for sulfonamide compounds (Özdemir et al., 2009).

Drug Metabolism:

- Zmijewski et al. (2006) applied biocatalysis to the metabolism of a biaryl-bis-sulfonamide drug, demonstrating the relevance of sulfonamide derivatives in drug metabolism studies (Zmijewski et al., 2006).

Molecular and Chemical Properties:

- Lacombe et al. (1996) studied the thermolysis and electronic structure of methanesulfenic acid, which could offer insights into the behavior of similar sulfonamide compounds under thermal conditions (Lacombe et al., 1996).

Chemical Synthesis and Applications:

- Jacobs et al. (2013) reported on the molecular and supramolecular structures of various N-[2-(pyridin-2-yl)ethyl] sulfonamides, showing the potential of such compounds in metal coordination, which could be relevant for the target compound (Jacobs et al., 2013).

Mechanism of Action

Target of Action

The compound N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide primarily targets the Heat shock protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis and is involved in protein folding, degradation, and signal transduction .

Mode of Action

It is known to interact with its target, the heat shock protein hsp 90-alpha . The interaction may lead to changes in the protein’s function, potentially affecting the stability of other proteins that rely on HSP 90-alpha for proper folding and function .

Biochemical Pathways

Given its target, it can be inferred that it may impact pathways involving proteins that require HSP 90-alpha for proper folding and function . The downstream effects of these changes could be wide-ranging, given the diverse roles of proteins in cellular processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

Given its target, it may influence the stability and function of various proteins, potentially leading to changes in cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

properties

IUPAC Name |

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2S/c1-7-3-4-8(12-11-7)9-5-6-10-15(2,13)14/h3-4,10H,5-6H2,1-2H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLWHZOVKYBCEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-chloro-2-methylphenyl)-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B2997568.png)

![[1-(2-Diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B2997571.png)

![1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene](/img/structure/B2997581.png)

![3-[[(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2997584.png)

![N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2997587.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2997589.png)